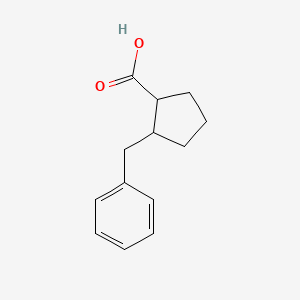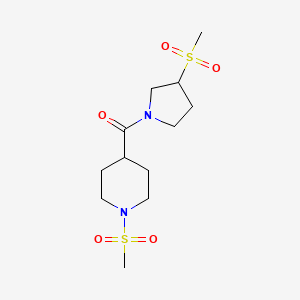
(1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains two functional groups: a methylsulfonyl group and a piperidin-4-yl group. The methylsulfonyl group is a sulfur-containing group that is often found in various pharmaceuticals and pesticides due to its ability to increase solubility and enhance cell penetration. The piperidin-4-yl group is a nitrogen-containing ring often found in bioactive molecules .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the piperidine ring. The electron-donating properties of the nitrogen atom in the ring and the electron-withdrawing properties of the sulfonyl group could lead to interesting chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the piperidine ring and the sulfonyl group. The nitrogen in the piperidine ring can act as a nucleophile in reactions, while the sulfonyl group can act as an electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could enhance the compound’s water solubility .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques and Crystal Structure : The compound similar to (1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone was synthesized using specific condensation techniques. Spectroscopic methods and X-ray crystallography were employed for characterization, revealing insights into the molecular structure, including the chair conformation of the piperidine ring and tetrahedral geometry around the sulfur atom. This research contributes to understanding the structural and conformational aspects of such compounds (Girish et al., 2008).
Biological Activities
- In Vitro Antimicrobial Activity : Derivatives of compounds related to (1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone have shown promising in vitro antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Applications in Medicinal Chemistry
- Potential in Diabetes Treatment : Similar compounds have been investigated for their role as dipeptidyl peptidase IV inhibitors, indicating potential applications in treating type 2 diabetes. This highlights the significance of such compounds in medicinal chemistry and drug development (Sharma et al., 2012).
Chemical Synthesis and Characterization
Efficient Synthesis Methods : Research has developed efficient methods for synthesizing heterocycles containing both piperidine and pyridine rings, starting from simple and readily available materials. This opens up avenues for organic synthesis of other piperidine- and pyridine-containing heterocycles (Zhang et al., 2020).
Structural Studies and Conformational Analysis : Studies on compounds structurally related to (1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone have been conducted, focusing on their synthesis, characterization, and X-ray diffraction analysis. This contributes to the understanding of their molecular structures and potential applications in various fields (Huang et al., 2021).
Role in Corrosion Inhibition : A study indicated that a compound structurally related to (1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone showed effective inhibition of mild steel corrosion in an acidic medium, pointing towards its potential as a corrosion inhibitor (Singaravelu & Bhadusha, 2022).
Propiedades
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5S2/c1-20(16,17)11-5-6-13(9-11)12(15)10-3-7-14(8-4-10)21(2,18)19/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMVLRVRSRVPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

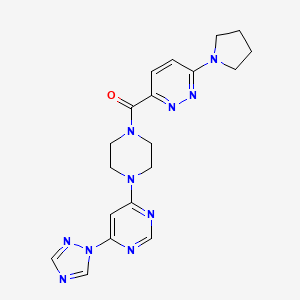
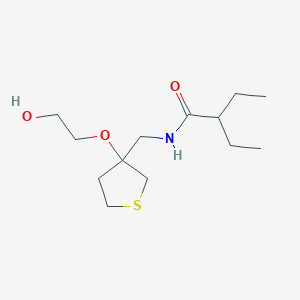

![Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride](/img/structure/B2809134.png)
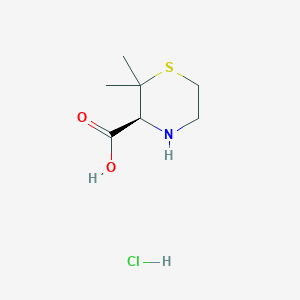
![6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2809137.png)
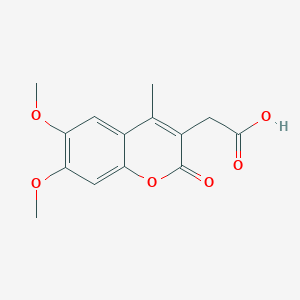
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine](/img/structure/B2809140.png)


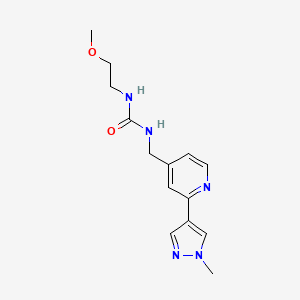
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B2809145.png)

